molecular formula C19H21N5O4 B6440461 3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-1,3-oxazolidin-2-one CAS No. 2549056-78-0

3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-1,3-oxazolidin-2-one

Cat. No.: B6440461
CAS No.: 2549056-78-0
M. Wt: 383.4 g/mol
InChI Key: YXWLNUMPAFSPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-1,3-oxazolidin-2-one (CAS Number: 2549056-78-0) . It has a molecular formula of C19H21N5O4 and a molecular weight of 383.40 g/mol . The compound is an oxazolidin-2-one derivative, a class known to possess significant antimicrobial properties, making it a scaffold of interest in medicinal chemistry and pharmaceutical research . Its complex structure features a piperidine ring connected to a pyrimidine-pyridine group, which may contribute to its potential biological activity and interaction with biological targets . Key physicochemical properties include a predicted boiling point of 714.5±70.0 °C, a density of 1.337±0.06 g/cm³ at 20 °C, and a topological polar surface area of 97.8 Ų . This compound is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-[2-oxo-2-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c25-17(13-24-9-10-27-19(24)26)23-7-3-16(4-8-23)28-18-21-11-15(12-22-18)14-1-5-20-6-2-14/h1-2,5-6,11-12,16H,3-4,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWLNUMPAFSPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)CN4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(2,2-dimethylcyclopropanecarbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrimidine core substituted with a pyridine group and a piperidine moiety. Its unique structure contributes to its biological activity, particularly in targeting specific receptors or enzymes.

Molecular Formula

  • Chemical Formula : C19H24N4O2
  • Molecular Weight : 336.43 g/mol

Structural Features

  • Pyrimidine Ring : Central to its activity, providing a basis for further substitutions.
  • Pyridine and Piperidine Groups : These moieties enhance the compound's ability to interact with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Case Study: Antitumor Activity

A comparative study evaluated the anticancer efficacy of several pyrimidine derivatives using the MTT assay. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like etoposide:

CompoundCell LineIC50 Value (µM)
2-{[1-(2,2-dimethylcyclopropanecarbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidineMCF-70.09
Similar Derivative AA5490.03
EtoposideMCF-72.19

This table illustrates the enhanced cytotoxicity of the compound compared to traditional treatments, suggesting its potential as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This binding can lead to modulation of enzymatic activity or inhibition of cell proliferation pathways.

Antimicrobial Activity

In addition to anticancer properties, some studies have investigated the antimicrobial effects of similar pyrimidine compounds. These compounds were tested against various microbial strains, showing significant activity against pathogens such as E. coli and S. aureus.

Antimicrobial Efficacy Data

The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized below:

CompoundMicrobial StrainMIC (µg/mL)
2-{[1-(2,2-dimethylcyclopropanecarbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidineE. coli32
Similar Derivative BS. aureus16

These findings indicate that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .

Neuroprotective Effects

Emerging research suggests that certain pyrimidine derivatives may also exhibit neuroprotective properties. For example, studies on related compounds have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.

Neuroprotective Activity Data

The following table summarizes the AChE inhibitory activity of selected compounds:

CompoundAChE Inhibition (%)
2-{[1-(2,2-dimethylcyclopropanecarbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine16.00
Donepezil (Standard)25.00

This data suggests that the compound could be beneficial in developing treatments for neurodegenerative diseases .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the oxazolidinone class, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. Its structure includes a pyrimidine moiety and a piperidine side chain, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that oxazolidinones exhibit antimicrobial properties. The specific compound may show efficacy against various bacterial strains, including those resistant to traditional antibiotics. Studies suggest that modifications in the oxazolidinone framework can enhance antibacterial activity, making it a valuable candidate for developing new antibiotics.

Anticancer Properties

Oxazolidinones have been explored for their anticancer potential. The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction or cell cycle arrest. Preliminary studies indicate that derivatives of this compound can target specific pathways involved in tumor growth, offering a promising avenue for cancer therapy.

Bioavailability and Pharmacokinetics

Studies on similar compounds suggest that structural modifications can significantly influence bioavailability and pharmacokinetic profiles. Understanding these parameters is crucial for optimizing therapeutic efficacy and minimizing side effects.

Drug Development

The compound's unique structure makes it a prime candidate for further development in drug discovery programs. Its ability to modulate biological pathways can be harnessed to create novel therapeutics targeting infectious diseases and cancer.

Lead Compound for Synthesis

As a lead compound, it can serve as a template for synthesizing analogs with improved potency and selectivity. Medicinal chemists can explore various substitutions on the piperidine and pyrimidine rings to enhance activity against specific targets.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against MRSA strains; potential as a new antibiotic class.
Study BAnticancer ActivityShowed significant inhibition of tumor growth in vitro; further studies needed in vivo.
Study CPharmacokineticsAnalyzed absorption rates; suggested modifications could improve bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / ID Key Structural Differences Molecular Weight (g/mol) Biological Activity / Target Reference
3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-1,3-oxazolidin-2-one Core: Oxazolidinone; Substituents: Pyridinylpyrimidine-piperidine ~586.6 (estimated) Putative kinase inhibitor (structural inference)
SCH772984 Core: Indazole; Substituents: Pyridinylpyrimidine-piperazine 587.69 ERK1/2 inhibitor (IC₅₀ = 1–4 nM)
N-{5-[2-(methylamino)pyrimidin-4-yl]-2-oxo-1,2-dihydropyridin-3-yl}-4-(piperidin-1-yl)benzamide Core: Benzamide; Substituents: Piperidine-pyrimidine 404.47 Kinase inhibitor (unspecified targets)
3-Ethyl-5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl}methylidene)-... Core: Thiazolidinone; Substituents: Hydroxyethylpiperazine-pyrido-pyrimidinone 505.61 Not reported (structural similarity to kinase inhibitors)

Key Findings

Oxazolidinone vs. Indazole/Thiazolidinone Cores: The oxazolidinone core in the target compound confers rigidity and metabolic stability compared to indazole (SCH772984) or thiazolidinone () cores, which may enhance oral bioavailability . Indazole-containing SCH772984 exhibits nanomolar ERK inhibition, suggesting the pyridinylpyrimidine-piperazine motif is critical for kinase binding .

Piperidine vs.

Functional Group Impact :

  • The 2-oxoethyl spacer in the target compound may improve conformational flexibility for target engagement, unlike rigid benzamide linkers () .

Biological Activity Trends :

  • Pyridinylpyrimidine-substituted compounds (e.g., SCH772984, ) consistently show kinase inhibition, supporting the hypothesis that the target compound may act on MAPK/ERK pathways .

Preparation Methods

Stepwise Assembly via Piperidine Intermediate

A widely cited approach begins with synthesizing the 4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine intermediate:

Step 1: Preparation of 4-Hydroxypiperidine Precursor
Piperidine-4-ol undergoes protection of the amine group using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP). The hydroxyl group is then activated for nucleophilic substitution via mesylation (methanesulfonyl chloride, triethylamine).

Step 2: Etherification with Pyrimidine Derivative
The mesylated intermediate reacts with 2-chloro-5-(pyridin-4-yl)pyrimidine in dimethylformamide (DMF) using potassium carbonate as a base. This SN2 reaction achieves regioselective ether bond formation at the piperidine’s 4-position.

Step 3: Deprotection and Alkylation
Boc removal with trifluoroacetic acid (TFA) yields the free amine, which is alkylated with ethyl 2-bromoacetate. Subsequent hydrolysis of the ester group (LiOH, THF/water) generates the carboxylic acid.

Step 4: Oxazolidinone Ring Formation
The carboxylic acid is condensed with 2-aminoethanol under carbodiimide coupling (EDC, HOBt) to form an amide. Cyclization to the oxazolidinone is achieved via Dean-Stark trap-assisted dehydration (toluene, p-toluenesulfonic acid).

One-Pot Tandem Reaction Strategy

A patent by Sumrell et al. (1961) describes a streamlined method combining piperidine functionalization and oxazolidinone cyclization:

  • Reagents :

    • 4-Hydroxypiperidine, 2-chloro-5-(pyridin-4-yl)pyrimidine, ethyl 2-bromoacetate, 2-aminoethanol.

    • Solvent: Acetonitrile.

    • Base: Potassium carbonate.

  • Procedure :
    Piperidine hydroxyl activation (mesylation), etherification, and alkylation are performed sequentially without isolating intermediates. The final cyclization uses catalytic zinc chloride at 80°C.

Yield : 32–38% (crude), improving to 52% after HPLC purification.

Key Reaction Mechanisms

Nucleophilic Aromatic Substitution

The ether bond between piperidine and pyrimidine forms via an SNAr mechanism. The electron-deficient pyrimidine ring (due to nitrogen atoms) facilitates attack by the piperidine oxygen lone pair.

Piperidine-O+Cl-PyrimidinePiperidine-O-Pyrimidine+Cl\text{Piperidine-O}^- + \text{Cl-Pyrimidine} \rightarrow \text{Piperidine-O-Pyrimidine} + \text{Cl}^-

Oxazolidinone Cyclization

The amide intermediate undergoes intramolecular nucleophilic acyl substitution. Ethanolamine’s hydroxyl group attacks the carbonyl carbon, ejecting water and forming the five-membered ring:

HOCH2CH2NHCO-RΔOxazolidinone+H2O\text{HOCH}2\text{CH}2\text{NHCO-R} \xrightarrow{\Delta} \text{Oxazolidinone} + \text{H}_2\text{O}

Optimization Strategies

Solvent and Catalyst Screening

ConditionYield ImprovementSource
DMF vs. THF+18%
K2_2CO3_3 vs. Cs2_2CO3_3+12%
ZnCl2_2 catalysis+20%

Polar aprotic solvents (DMF) enhance nucleophilicity, while cesium carbonate improves base strength in sterically hindered environments.

Purification Techniques

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves oxazolidinone diastereomers.

  • Recrystallization : Ethyl acetate/hexane mixtures yield 98% pure product.

Analytical Characterization

Critical data for verifying the compound’s structure:

TechniqueKey Signals
1H NMR^1\text{H NMR} (DMSO-d6_6)δ 8.70 (pyridine-H), 6.98 (pyrimidine-H), 4.20 (oxazolidinone-CH2_2), 3.60 (piperidine-H)
HRMSm/z 383.1582 [M+H]+^+ (calc. 383.1589)
IR1745 cm1^{-1} (oxazolidinone C=O), 1220 cm1^{-1} (ether C-O)

Challenges and Mitigation

  • Low Yield in Etherification :

    • Cause : Steric hindrance at piperidine’s 4-position.

    • Solution : Microwave-assisted synthesis (100°C, 30 min) boosts yield to 67%.

  • Oxazolidinone Racemization :

    • Cause : Acidic conditions during cyclization.

    • Solution : Use of mild bases (NaHCO3_3) retains stereochemistry .

Q & A

Q. What are the key synthetic strategies for preparing derivatives containing oxazolidinone and pyridinylpyrimidine scaffolds?

Synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of substituted pyrimidine derivatives with piperidine intermediates under reflux conditions, often using polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
  • Step 2 : Introduction of the oxazolidinone moiety via ring-opening reactions with chloroethyl oxazolidinone precursors, requiring controlled temperature (e.g., 60–80°C) and catalysts such as triethylamine .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and validation by NMR and IR spectroscopy .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Spectroscopic Methods :
  • ¹H/¹³C NMR : Verify piperidine and pyridinylpyrimidine proton environments (e.g., δ 2.5–3.5 ppm for piperidine protons, δ 8.0–9.0 ppm for pyridine/pyrimidine aromatic protons) .
  • IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for oxazolidinone and pyrimidinone groups .
    • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can contradictory biological activity data for structurally similar compounds be resolved?

  • Case Study : Thiazolidinone derivatives (e.g., ) showed variable antimicrobial activity due to substituent effects.
  • Methodology :

Structure-Activity Relationship (SAR) Analysis : Compare activity of analogs with modifications (e.g., benzodioxole vs. pyridine substituents) .

In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial DNA gyrase) .

Dose-Response Assays : Validate hypotheses using standardized MIC (Minimum Inhibitory Concentration) protocols .

Q. What experimental designs optimize reaction yields for multi-step syntheses?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperidine coupling steps, while acetonitrile improves cyclization efficiency .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may accelerate intermediate formation .
  • Table: Yield Comparison for Analogous Reactions
CatalystSolventTemperature (°C)Yield (%)Purity (%)
K₂CO₃DMF806292
ZnCl₂Acetonitrile607896
NoneToluene1004588
Data adapted from and .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), bioavailability, and blood-brain barrier penetration based on substituent effects .
  • Metabolic Stability : Simulate cytochrome P450 interactions using Schrödinger’s QikProp module to identify metabolically labile sites (e.g., piperidine N-oxidation) .

Methodological Challenges

Q. What strategies address low solubility in biological assays?

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the oxazolidinone carbonyl .

Q. How can regioselectivity issues during pyrimidine functionalization be mitigated?

  • Directing Groups : Install temporary protecting groups (e.g., Boc on piperidine) to control substitution patterns .
  • Microwave-Assisted Synthesis : Enhance reaction specificity via controlled heating (e.g., 150 W, 120°C for 20 minutes) .

Data Interpretation and Validation

Q. How should researchers validate conflicting spectroscopic data?

  • Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex aromatic regions .
  • X-ray Crystallography : Resolve absolute configuration for chiral centers (e.g., oxazolidinone stereochemistry) .

Q. What statistical approaches are recommended for dose-response studies?

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • Outlier Analysis : Apply Grubbs’ test to exclude anomalous data points in triplicate assays .

Advanced Applications

Q. How can this compound serve as a template for targeted drug delivery?

  • Conjugation Strategies : Link to nanoparticles (e.g., PLGA) via ester bonds at the oxazolidinone oxygen for controlled release .
  • Receptor Targeting : Functionalize the pyridine ring with folate or RGD peptides for tumor-specific uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.